

Commercial Sources and Technical Guide for (-)-N6-Phenylisopropyladenosine

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Compound of Interest

Compound Name: (-)-N6-Phenylisopropyl adenosine

Cat. No.: B15138646

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This technical guide provides an in-depth overview of (-)-N6-Phenylisopropyladenosine (also known as R-PIA), a crucial tool for researchers, scientists, and drug development professionals. This document outlines its commercial availability, key technical data, and detailed experimental protocols for its use in studying adenosine A1 receptor signaling.

Commercial Availability

(-)-N6-Phenylisopropyladenosine is available from several commercial suppliers, ensuring its accessibility for research purposes. The following table summarizes some of the key suppliers and their product offerings. Researchers are advised to request certificates of analysis from suppliers for lot-specific purity and characterization data.

Supplier	Product Name(s)	CAS Number	Molecular Weight (g/mol)	Purity	Available Quantities	Storage
MedchemExpress	(-)-N6-Phenylisopropyladenosine; L-Phenylisopropyladenosine; L-PIA	38594-96-6	385.42	99.45% [1]	5 mg, 10 mg, 50 mg, 100 mg	Powder: -20°C (3 years); In solvent: -80°C (6 months) [2]
Sigma-Aldrich (Merck)	(-)-N6-(2-Phenylisopropyl)adenosine	38594-96-6	385.42	≥98% (HPLC)	25 mg, 50 mg, 100 mg	2-8°C
Blue Tiger Scientific	N6-(2-Phenylisopropyl)adenosine Powder; (R)-N6-(1-Methyl-2-phenylethyl)adenosine; R-(-)-PIA	38594-96-6	385.42	Biotechnology grade [3]	Not specified	Not specified
Molecular Depot	(-)-N6-(2-Phenylisopropyl)adenosine; R-(-)-PIA	38594-96-6	385.42	Biotechnology grade [4]	25 mg [4]	2-8°C [4]

Echemi (Hangzhou zhongqi chem co.,Ltd)	R-(-)-N6- (2- PHENYL- ISOPROP YL)ADENO SINE; (-)- PIA	38594-96- 6	385.42	Industrial Grade, Pharma Grade[5]	Not specified	2-8°C[5]
Lookchem	(-)-N6-(2- PHENYLIS OPROPYL)- ADENOSI NE	38594-96- 6	385.42	Not specified	Not specified	2-8°C[6]
Internation al Laboratory USA	R-(-)-N6- (2- PHENYL- ISOPROP YL)ADENO SINE	38594-96- 6	385.42	Not specified	10 mg, 25 mg	Not specified

Technical Data

A comprehensive understanding of the physicochemical properties of (-)-N6-Phenylisopropyladenosine is critical for its effective use in experimental settings.

Physicochemical Properties

Property	Value	Source
CAS Number	38594-96-6	[1][5][7][8]
Molecular Formula	C ₁₉ H ₂₃ N ₅ O ₄	[5][8]
Molecular Weight	385.42 g/mol	[1][8][9]
Appearance	White solid	[6]
Enantiomeric Purity	>99.9% (as R-PIA)	[10][11]

Solubility Data

Solvent	Solubility	Notes	Source
DMSO	100 mg/mL (259.46 mM)	Requires sonication. [1]	[1]
Water	1 mg/mL (2.59 mM)	Requires sonication and heating to 60°C. [1]	[1]
Water (alternative)	0.3 mg/mL	Solutions may be stored for several days at 4°C.	[6][9]
2 M NaOH	50 mg/mL	Solutions may be stored for 1-2 days at 4°C.	[9]
0.1 M HCl	3.4 mg/mL	Solutions may be stored for several days at 4°C.	[9]
45% (w/v) aq 2-hydroxypropyl- β -cyclodextrin	1.6 mg/mL	Solutions may be stored for several days at 4°C.	[9]
Ethanol	Soluble	Solutions may be stored for several days at 4°C.	[9]

Adenosine A1 Receptor Signaling Pathway

(-)-N6-Phenylisopropyladenosine is a potent and selective agonist for the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The activation of the A1 receptor initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the $\beta\gamma$ subunits of the G protein can modulate ion channel activity, leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of

The diagram illustrates the signaling pathway for decreased neuronal excitability and inhibition of neurotransmitter release. It is divided into two main regions: the **Cell Membrane** and the **Cytosol**.

Cell Membrane:

- 1-NB-Phenylethylcarbamate (R-PIA)** (yellow box) **Binds and Activates** the **Adenosine A1 Receptor** (blue diamond).
- The **Adenosine A1 Receptor** **Activates** the **Glo Protein** (green hexagon).
- The **Glo Protein** **Activates** the **ATP Binding Protein** (grey oval).
- The **ATP Binding Protein** **Inhibits (o subunit)** and **Inhibits (βγ subunit)** the **Ca²⁺ Channel** (grey oval).

Cytosol:

- ATP** (grey box) **Converts** to **cAMP** (grey box).
- cAMP** **Activates** **Protein Kinase A (PKA)** (yellow box).
- PKA** **Leads to** **K⁺** (grey circle).
- K⁺** **Contributes to** **Decreased Neuronal Excitability & Inhibition of Neurotransmitter Release** (green box).
- Ca²⁺** (grey circle) **Contributes to** **Decreased Neuronal Excitability & Inhibition of Neurotransmitter Release**.
- The **ATP Binding Protein** **Efflux** **Ca²⁺** and **Influx Blocked**.

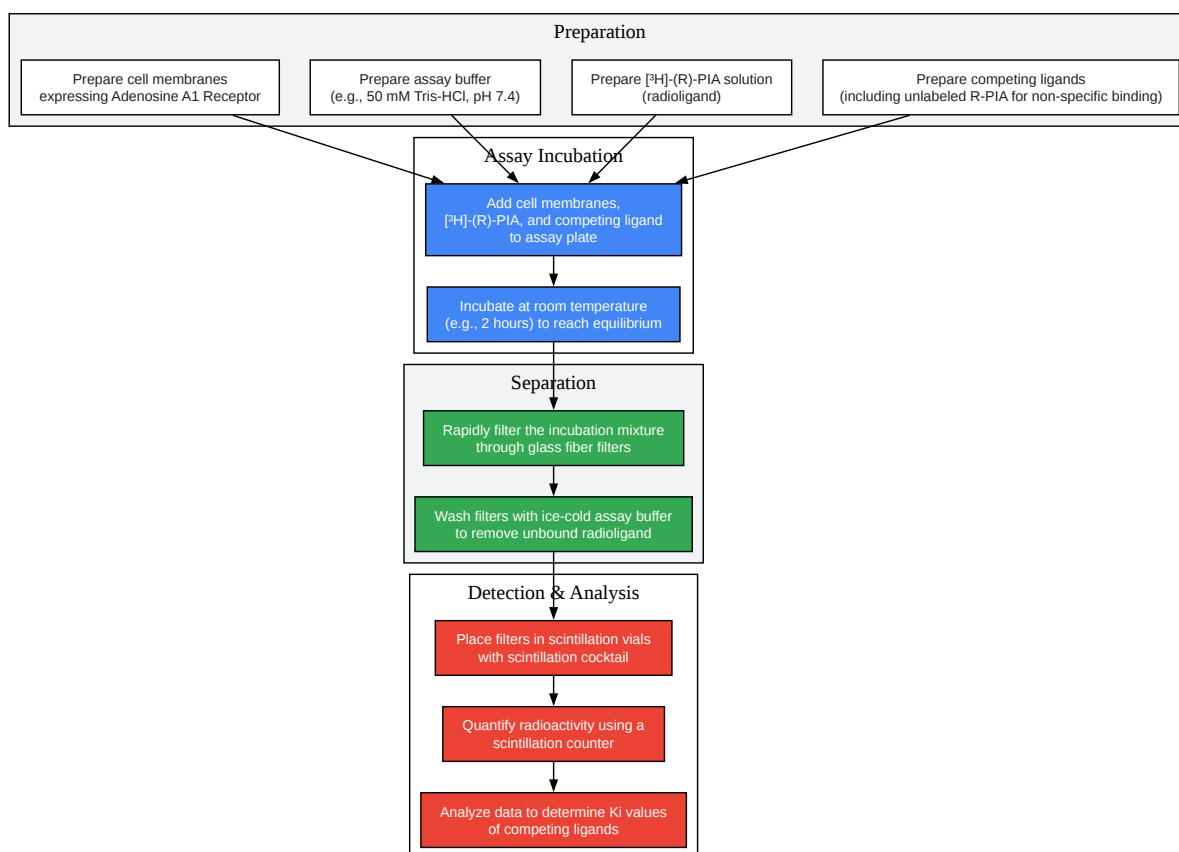
Caption: Adenosine A1 Receptor Signaling Pathway activated by R-PIA.

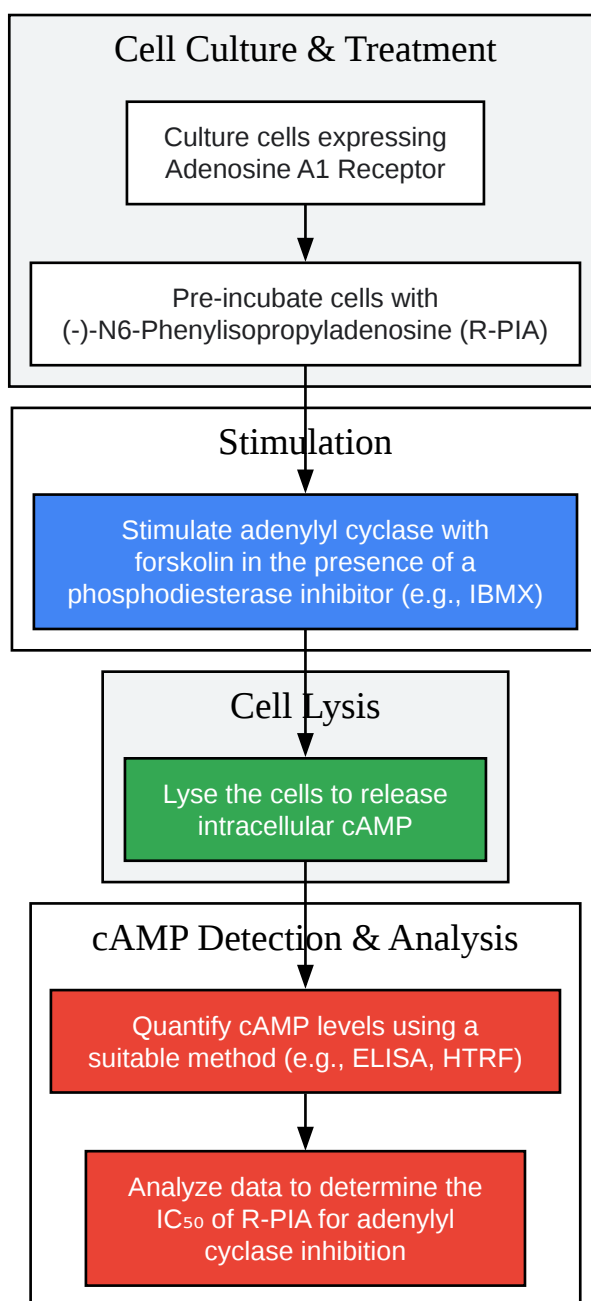
Experimental Protocols

The following are detailed methodologies for key experiments involving (-)-N6-Phenylisopropyladenosine.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the adenosine A1 receptor using [³H]-(R)-PIA as the radioligand.





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